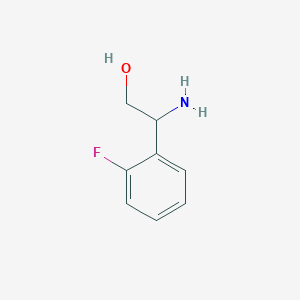

2-Amino-2-(2-fluorophenyl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(2-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c9-7-4-2-1-3-6(7)8(10)5-11/h1-4,8,11H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZOFSDXTFGOZLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CO)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20564730 | |

| Record name | 2-Amino-2-(2-fluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179811-62-2 | |

| Record name | β-Amino-2-fluorobenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179811-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-2-(2-fluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-2-(2-fluorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Amino-2-(2-fluorophenyl)ethanol (CAS No: 3225-74-9). Due to the limited availability of experimentally determined data in public literature and databases, this document focuses on presenting the foundational chemical information alongside detailed, standardized experimental protocols for the determination of key physicochemical parameters. This approach equips researchers and drug development professionals with the necessary tools to characterize this compound in a laboratory setting. The guide includes a summary of known data, detailed methodologies for determining melting point, boiling point, solubility, pKa, and the partition coefficient (logP), and a generalized workflow for physicochemical characterization.

Introduction

This compound is a fluorinated amino alcohol. The presence of a fluorine atom on the phenyl ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest in medicinal chemistry and drug design. A thorough understanding of its physicochemical properties is a critical first step in the preclinical development process, influencing formulation, pharmacokinetics, and pharmacodynamics.

Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₀FNO | Thermo Fisher Scientific[1] |

| Molecular Weight | 155.17 g/mol | Thermo Fisher Scientific[1] |

| CAS Number | 3225-74-9 | Fisher Scientific[2] |

| Physical State | Solid (Tan) | Fisher Scientific[2] |

| XlogP (Calculated) | 0.2 | |

| Melting Point | No data available | Fisher Scientific[2] |

| Boiling Point | No information available | Fisher Scientific[2] |

| Solubility | No data available | Fisher Scientific[2] |

| pKa | No data available |

Experimental Protocols for Physicochemical Characterization

The following sections detail standardized experimental protocols that can be employed to determine the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method [3]

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[3]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[3] This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil) or a calibrated melting point apparatus.

-

Heating: The heating bath is heated slowly and steadily, with constant stirring to ensure a uniform temperature distribution.[3] The rate of heating should be around 1-2°C per minute when approaching the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid crystal disappears (the completion of melting) are recorded. This range is the melting point of the substance.[4]

-

Purity Indication: A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound, while a broad and depressed melting range suggests the presence of impurities.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.[5]

Methodology: Capillary Method (Siwoloboff's Method) [5][6][7]

-

Sample Preparation: A small amount of liquid this compound is placed in a fusion tube or a small test tube.[6] A capillary tube, sealed at one end, is placed inverted into the liquid.[6]

-

Apparatus Setup: The fusion tube is attached to a thermometer, and the assembly is heated in a suitable heating bath (e.g., Thiele tube or an aluminum block).[5][6] The thermometer bulb and the fusion tube should be at the same level.[6]

-

Heating: The apparatus is heated slowly and uniformly.[6]

-

Observation: As the liquid heats up, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is then stopped.[6] The temperature at which a rapid and continuous stream of bubbles emerges is noted.[6] As the liquid cools, the bubbling will cease, and the liquid will begin to enter the capillary tube. The temperature at which the liquid just starts to enter the capillary tube is recorded as the boiling point.[8]

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology: Qualitative Solubility Testing [9][10]

-

Solvent Selection: A range of solvents with varying polarities should be used. A common sequence includes water, 5% aqueous HCl, 5% aqueous NaHCO₃, 5% aqueous NaOH, and an organic solvent like diethyl ether or hexane.[9]

-

Procedure:

-

Place a small, accurately weighed amount (e.g., 25 mg) of this compound into a test tube.[9]

-

Add a small volume (e.g., 0.75 mL) of the chosen solvent in portions.[9]

-

After each addition, shake the test tube vigorously for a set period (e.g., 60 seconds).[9][10]

-

Observe whether the compound dissolves completely. If it does, it is classified as soluble in that solvent.[10]

-

-

Interpretation:

-

Solubility in water suggests the presence of polar functional groups.

-

Solubility in 5% HCl indicates a basic functional group, such as an amine.[9]

-

Solubility in 5% NaHCO₃ points to a strongly acidic group, while solubility in 5% NaOH but not NaHCO₃ suggests a weakly acidic group.[11]

-

Solubility in a non-polar organic solvent like hexane suggests a predominantly non-polar character.[10]

-

pKa Determination

The pKa is a measure of the acidity of a molecule. For an amine, the pKa refers to the acidity of its conjugate acid (the ammonium ion).

Methodology: Potentiometric Titration [12][13]

-

Sample Preparation: A solution of this compound of a known concentration is prepared in deionized water or a suitable buffer with a known ionic strength.[12]

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).[14] A pH meter, calibrated with standard buffer solutions, is used to monitor the pH of the solution after each incremental addition of the titrant.[12][13]

-

Data Analysis: A titration curve is constructed by plotting the measured pH against the volume of titrant added.[12] The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.[12]

Partition Coefficient (logP) Determination

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. LogP is the logarithm of this ratio and is a key indicator of a compound's lipophilicity.[15]

Methodology: Shake-Flask Method [15]

-

Phase Preparation: n-Octanol and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4) are mutually saturated by shaking them together and allowing the phases to separate.[16]

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). An equal volume of the other pre-saturated phase is added.[16]

-

Equilibration: The mixture is shaken vigorously for a sufficient time to allow for the partitioning of the compound between the two phases to reach equilibrium. The mixture is then allowed to stand until the two phases have completely separated.[16]

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[16]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.[15]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a novel compound like this compound.

Caption: Generalized workflow for the physicochemical characterization of a chemical compound.

Conclusion

While direct experimental data on the physicochemical properties of this compound are scarce, this guide provides the essential framework for its comprehensive characterization. The detailed experimental protocols for determining melting point, boiling point, solubility, pKa, and logP offer a clear path for researchers to generate the necessary data for drug discovery and development applications. The systematic application of these methods will enable a robust understanding of this compound's behavior, facilitating its potential progression in the pharmaceutical pipeline.

References

- 1. 2-Amino-1-(2-fluorophenyl)ethanol, 99%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. pennwest.edu [pennwest.edu]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. cdn.juniata.edu [cdn.juniata.edu]

- 8. Video: Boiling Points - Concept [jove.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.ws [chem.ws]

- 11. www1.udel.edu [www1.udel.edu]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. acdlabs.com [acdlabs.com]

- 16. agilent.com [agilent.com]

In-depth Analysis of 2-Amino-2-(2-fluorophenyl)ethanol Derivatives Reveals Limited Publicly Available Biological Data

While the broader class of phenylethanolamines, which includes the parent structure of the compounds , is known to exhibit a range of biological activities, particularly as adrenergic receptor agonists and monoamine oxidase inhibitors, specific structure-activity relationship (SAR) studies focusing on the 2-fluoro substitution of the phenyl ring are not prevalent in published research.

The search for information did yield listings from chemical suppliers for the parent compound, 2-Amino-2-(2-fluorophenyl)ethanol, and its enantiomers, confirming its availability for research purposes. However, these commercial listings do not provide data on biological activity.

Furthermore, while research on related fluorinated compounds, such as fluorinated phenylalanines, is more extensive, the biological data and mechanistic insights from these studies cannot be directly extrapolated to the this compound scaffold due to significant structural and functional differences.

This lack of specific, publicly available data prevents the creation of a detailed technical guide that meets the core requirements of summarizing quantitative biological data, providing experimental protocols, and visualizing signaling pathways for this particular class of derivatives.

Researchers and drug development professionals interested in the potential biological activities of this compound derivatives would likely need to undertake novel research to establish their pharmacological profile. This would involve the synthesis of a library of derivatives followed by a comprehensive suite of in vitro and in vivo assays to determine their potency, selectivity, and mechanism of action against various biological targets.

Based on a thorough and multi-faceted search of the available scientific and patent literature, there is insufficient public data to provide a detailed technical guide on the biological activity of this compound derivatives. The core requirements for quantitative data, experimental protocols, and pathway visualizations cannot be met at this time. The field appears to be open for new research to explore the potential of this chemical class.

In-Depth Technical Guide: Exploring the Hypothesized Mechanism of Action of 2-Amino-2-(2-fluorophenyl)ethanol

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The mechanism of action described herein for 2-Amino-2-(2-fluorophenyl)ethanol is hypothesized based on the well-established pharmacology of structurally related phenylethanolamine analogs. Direct experimental data for this specific compound is not currently available in the public domain. This guide serves to provide a scientifically-grounded framework for its potential biological activity and to outline the experimental approaches required for its validation.

Introduction

This compound is a member of the phenylethanolamine class of compounds. This structural motif is characteristic of many endogenous neurotransmitters and synthetic drugs that interact with the adrenergic system. The presence of a fluorine atom on the phenyl ring is a common medicinal chemistry strategy to modulate the pharmacokinetic and pharmacodynamic properties of a molecule, such as metabolic stability, binding affinity, and receptor selectivity.

Based on the structure-activity relationships of closely related analogs, it is strongly hypothesized that this compound acts as a modulator of adrenergic receptors. This guide will explore this putative mechanism of action, detailing the likely signaling pathways involved and providing a blueprint for the experimental validation of this hypothesis.

The Phenylethanolamine Scaffold and Adrenergic Receptor Activity

The phenylethanolamine backbone is the core structure of the endogenous catecholamines: norepinephrine and epinephrine. These molecules are key regulators of the sympathetic nervous system, exerting their effects through interaction with α- and β-adrenergic receptors.

Studies on various synthetic phenylethanolamine derivatives have established that modifications to the phenyl ring and the amine substituent can significantly alter a compound's affinity and efficacy at different adrenergic receptor subtypes. For instance, fluorination of the phenyl ring in phenylethanolamine analogs has been shown to be a successful strategy for enhancing affinity for adrenergic receptors[1][2]. Specifically, the introduction of a fluorine atom has been demonstrated to improve the binding of phenylethanolamine derivatives to α-adrenergic receptors[2].

Hypothesized Mechanism of Action: Adrenergic Receptor Modulation

Given its structure, this compound is likely to bind to one or more subtypes of adrenergic receptors. The primary downstream signaling pathways activated by these receptors are well-characterized.

Potential Interaction with β-Adrenergic Receptors

If this compound acts as an agonist at β-adrenergic receptors (which are Gs-protein coupled), it would be expected to stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates a variety of downstream targets to elicit a cellular response.

Potential Interaction with α2-Adrenergic Receptors

Conversely, if the compound has agonist activity at α2-adrenergic receptors (which are Gi-protein coupled), it would inhibit adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.

Potential Interaction with α1-Adrenergic Receptors

Should the compound interact with α1-adrenergic receptors (which are Gq-protein coupled), it would activate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 would then trigger the release of calcium from intracellular stores, and DAG would activate Protein Kinase C (PKC).

The following diagram illustrates the hypothesized signaling pathways that could be modulated by this compound.

Caption: Hypothesized signaling pathways for this compound.

Proposed Experimental Protocols for Mechanism of Action Validation

To validate the hypothesized mechanism of action, a series of in vitro experiments would be required. The following protocols are standard methodologies used for characterizing the pharmacological profile of adrenergic receptor ligands.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for various adrenergic receptor subtypes.

Methodology:

-

Membrane Preparation: Cell membranes expressing the human adrenergic receptor subtype of interest (e.g., β2, α1A, α2A) are prepared from transfected cell lines (e.g., HEK293, CHO).

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4) is used.

-

Competition Binding: A fixed concentration of a high-affinity radioligand (e.g., [3H]-Dihydroalprenolol for β-receptors, [3H]-Prazosin for α1-receptors, [3H]-Rauwolscine for α2-receptors) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound).

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The IC50 value (concentration of the test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.

The following diagram illustrates the workflow for a radioligand binding assay.

Caption: Workflow for a typical radioligand binding assay.

Functional Assays (cAMP Accumulation Assay)

Objective: To determine the functional activity (EC50 and intrinsic activity) of this compound at Gs- and Gi-coupled adrenergic receptors.

Methodology:

-

Cell Culture: Cells expressing the adrenergic receptor of interest are cultured in appropriate media.

-

Cell Plating: Cells are seeded into multi-well plates and allowed to adhere.

-

Compound Treatment: Cells are treated with increasing concentrations of the test compound. For Gi-coupled receptors, cells are co-stimulated with a known adenylyl cyclase activator like forskolin.

-

Incubation: The cells are incubated for a specific time (e.g., 30 minutes) at 37°C.

-

Cell Lysis and cAMP Quantification: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Data Analysis: Dose-response curves are generated, and the EC50 (concentration of the compound that produces 50% of the maximal response) and Emax (maximal effect) are determined.

The following diagram illustrates the workflow for a cAMP functional assay.

Caption: Workflow for a typical cAMP functional assay.

Quantitative Data Summary (Hypothetical)

The following tables present a hypothetical summary of the kind of quantitative data that would be generated from the experiments described above. These values are for illustrative purposes only and are based on typical ranges for active phenylethanolamine compounds.

Table 1: Hypothetical Binding Affinities (Ki, nM) of this compound at Human Adrenergic Receptors

| Receptor Subtype | Ki (nM) |

| β1 | 150 |

| β2 | 25 |

| β3 | >1000 |

| α1A | 500 |

| α1B | 800 |

| α1D | 650 |

| α2A | 80 |

| α2B | 200 |

| α2C | 120 |

Table 2: Hypothetical Functional Activity (EC50, nM and Emax, %) of this compound

| Receptor Subtype | Assay | EC50 (nM) | Emax (% of Isoproterenol) |

| β1 | cAMP Accumulation | 250 | 60% |

| β2 | cAMP Accumulation | 40 | 85% |

| α2A | cAMP Inhibition | 150 | 70% |

Conclusion

While direct experimental evidence is pending, the structural characteristics of this compound strongly suggest a mechanism of action involving the modulation of adrenergic receptors. Based on the pharmacology of the phenylethanolamine scaffold and the known effects of fluorination, it is plausible that this compound acts as an agonist, potentially with some selectivity for β2-adrenergic receptors. The experimental protocols outlined in this guide provide a clear path for the definitive characterization of its pharmacological profile. Such studies will be crucial in determining the therapeutic potential of this and related compounds for conditions where adrenergic modulation is beneficial.

References

Spectroscopic Profile of 2-Amino-2-(2-fluorophenyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-Amino-2-(2-fluorophenyl)ethanol, a molecule of interest in pharmaceutical research and development. Due to the limited availability of published experimental spectra for this specific compound, this document presents a predicted spectroscopic profile based on the known spectral properties of its constituent functional groups. This includes predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound. These predictions are derived from established principles of spectroscopic interpretation and data from structurally analogous compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.40-7.25 | m | 2H | Ar-H |

| ~7.15-7.00 | m | 2H | Ar-H |

| ~4.20 | dd | 1H | CH-OH |

| ~3.80 | dd | 1H | CH₂-OH (diastereotopic) |

| ~3.65 | dd | 1H | CH₂-OH (diastereotopic) |

| ~2.50 | br s | 3H | NH₂, OH |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 (d, J ≈ 245 Hz) | C-F |

| ~130 (d, J ≈ 8 Hz) | Ar-C |

| ~129 (d, J ≈ 4 Hz) | Ar-C |

| ~125 (d, J ≈ 15 Hz) | Ar-C |

| ~124 (d, J ≈ 2 Hz) | Ar-C |

| ~115 (d, J ≈ 22 Hz) | Ar-C |

| ~65 | CH₂-OH |

| ~58 | CH-NH₂ |

Note: 'd' denotes a doublet, and 'J' represents the coupling constant in Hertz (Hz), arising from coupling with the ¹⁹F nucleus.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H and N-H stretching |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2960-2850 | Medium | Aliphatic C-H stretching |

| 1620-1580 | Medium | N-H bending (scissoring) |

| 1500-1400 | Strong | Aromatic C=C stretching |

| 1250-1200 | Strong | C-F stretching |

| 1250-1020 | Medium to Strong | C-N and C-O stretching |

| 800-700 | Strong | Aromatic C-H bending (out-of-plane) |

Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Fragmentation

| m/z | Proposed Fragment |

| 155 | [M]⁺ (Molecular Ion) |

| 138 | [M - NH₃]⁺ |

| 124 | [M - CH₂OH]⁺ |

| 109 | [C₆H₄F-CH]⁺ |

| 96 | [C₆H₅F]⁺ |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument parameters should be optimized for the specific sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Sample Preparation and Acquisition:

-

Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Transfer the solution to a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 16 ppm, centered around 6 ppm.

-

Use a standard 90° pulse sequence.

-

Set the number of scans to a minimum of 16, increasing for better signal-to-noise if the sample is dilute.

-

Set the relaxation delay to at least 1 second.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C nucleus frequency.

-

Set the spectral width to approximately 220 ppm, centered around 100 ppm.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the number of scans to a minimum of 1024, as the ¹³C nucleus is much less sensitive than ¹H.

-

Set the relaxation delay to 2 seconds.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - FTIR:

-

Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrument absorptions.[1]

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.[2]

-

Pressure Application: Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[2] The data is collected over a range of approximately 4000 to 400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) - MS:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).[3] For direct insertion, the sample is placed in a capillary tube at the end of the probe.

-

Ionization: The sample is vaporized by heating, and the resulting gas-phase molecules are bombarded with a high-energy electron beam (typically 70 eV).[4][5] This causes the molecules to ionize, primarily forming a radical cation (the molecular ion).

-

Fragmentation: The high internal energy of the molecular ion leads to fragmentation, breaking the molecule into smaller, charged fragments.[6][7]

-

Mass Analysis: The ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).[8]

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.[8]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

References

- 1. scribd.com [scribd.com]

- 2. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]

- 3. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 8. Mass Spectrometry [www2.chemistry.msu.edu]

The Ascendant Role of Fluorinated Amino Alcohols in Modern Therapeutics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into amino alcohol scaffolds has emerged as a powerful approach in medicinal chemistry, unlocking a new frontier of potential therapeutic agents. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered basicity, have led to the development of fluorinated amino alcohols with promising applications as anticancer, antiviral, antibacterial, and neuroprotective agents. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and therapeutic potential of this burgeoning class of compounds.

Synthesis of Fluorinated Amino Alcohols

The introduction of fluorine into amino alcohol frameworks can be achieved through various synthetic strategies. Key methods include the nucleophilic trifluoromethylation of carbonyl precursors and the reduction of fluorinated ketones.

General Experimental Protocol: Synthesis of β-Amino-α-Trifluoromethyl Alcohols via Nucleophilic Trifluoromethylation

This protocol outlines a general procedure for the synthesis of β-amino-α-trifluoromethyl alcohols using the Ruppert-Prakash reagent (TMS-CF₃).[1][2]

Materials:

-

N-protected α-amino aldehyde or ketone

-

(Trifluoromethyl)trimethylsilane (TMS-CF₃)

-

Anhydrous tetrahydrofuran (THF)

-

Cesium fluoride (CsF) or Tetrabutylammonium fluoride (TBAF) (catalytic amount)

-

Hydrochloric acid (1M)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

Procedure:

-

Reaction Setup: A flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel is placed under an inert atmosphere (Argon or Nitrogen).

-

Addition of Reagents: The N-protected α-amino aldehyde or ketone (1.0 eq) is dissolved in anhydrous THF. The solution is cooled to 0 °C in an ice bath.

-

Trifluoromethylation: TMS-CF₃ (1.5 eq) is added dropwise to the stirred solution. A catalytic amount of CsF or TBAF is then added.

-

Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Quenching and Work-up: Upon completion, the reaction is quenched by the slow addition of 1M HCl at 0 °C. The mixture is stirred for 30 minutes. The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the desired β-amino-α-trifluoromethyl alcohol.

General Experimental Protocol: Reduction of α-Aminoalkyl Trifluoromethyl Ketones

This method provides an alternative route to β-amino-α-trifluoromethyl alcohols through the reduction of the corresponding ketone.[1]

Materials:

-

α-Aminoalkyl trifluoromethyl ketone

-

Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

-

Methanol or anhydrous diethyl ether

-

Hydrochloric acid (1M)

-

Sodium bicarbonate (saturated solution)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: The α-aminoalkyl trifluoromethyl ketone (1.0 eq) is dissolved in methanol (for NaBH₄) or anhydrous diethyl ether (for LiAlH₄).

-

Reduction: The solution is cooled to 0 °C. The reducing agent (NaBH₄ or LiAlH₄, 1.5 eq) is added portion-wise over 30 minutes.

-

Reaction Monitoring: The reaction is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature. The reaction progress is monitored by TLC.

-

Quenching and Work-up: The reaction is carefully quenched by the slow addition of 1M HCl at 0 °C. The solvent is removed under reduced pressure. The residue is redissolved in water and neutralized with a saturated solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

Purification: The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.

General workflow for the synthesis of fluorinated amino alcohols.

Therapeutic Applications and Biological Activity

Fluorinated amino alcohols have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for various therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of fluorinated amino alcohols against a range of cancer cell lines.[3][4] The introduction of fluorine can enhance the lipophilicity of the molecule, facilitating its passage through cell membranes and increasing its bioavailability.

Table 1: Anticancer Activity of Representative Fluorinated Amino Alcohols

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| FAA-1 | MCF-7 (Breast) | 11.63 | [4] |

| FAA-2 | HepG2 (Liver) | 34.10 | [4] |

| FAA-3 | A549 (Lung) | 1.6 | [3] |

| FAA-4 | HT29 (Colon) | 0.36 | [3] |

| FAA-5 | K562 (Leukemia) | 15 | [4] |

Antiviral Activity

The antiviral potential of fluorinated amino alcohols is another area of active investigation. Fluorine substitution can influence the binding of these molecules to viral enzymes, such as proteases and reverse transcriptases, thereby inhibiting viral replication.[5][6]

Table 2: Antiviral Activity of Representative Fluorinated Amino Alcohols

| Compound ID | Virus | Assay Type | EC₅₀ (µM) | Selectivity Index (SI) | Reference |

| FAV-1 | HIV-1 (Wild Type) | CPE Reduction | 0.0032 | >100 | [6] |

| FAV-2 | HIV-1 (Resistant Strain) | CPE Reduction | 0.006 | >100 | [6] |

| FAV-3 | HBV | Reporter Gene | 0.1 | >1000 | [7] |

| FAV-4 | Influenza A | Plaque Reduction | 5.0 | Not Reported | [8] |

Antibacterial and Antifungal Activity

Fluorinated amino alcohols have also shown promise as antimicrobial agents.[9][10][11] The presence of fluorine can enhance the interaction of these compounds with microbial cell membranes or essential enzymes, leading to growth inhibition.

Table 3: Antibacterial and Antifungal Activity of Representative Fluorinated Amino Alcohols

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| FAB-1 | Staphylococcus aureus | 1.95 | [9] |

| FAB-2 | Escherichia coli | 5.1 | [10] |

| FAB-3 | Pseudomonas aeruginosa | 43.4 | [10] |

| FAF-1 | Candida albicans | 32 | [11] |

Experimental Protocols for Biological Evaluation

Standardized protocols are crucial for the reliable assessment of the biological activity of newly synthesized fluorinated amino alcohols.

Protocol for In Vitro Anticancer Activity (MTT Assay)

This protocol describes a common method for evaluating the cytotoxicity of compounds against cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value using a dose-response curve.

Protocol for In Vitro Antiviral Activity (CPE Reduction Assay)

This protocol is used to determine the concentration of a compound that inhibits the cytopathic effect (CPE) of a virus in cell culture.

Materials:

-

Host cell line susceptible to the virus (e.g., Vero cells)

-

Virus stock

-

Complete cell culture medium

-

96-well plates

-

Test compound

-

Neutral red or crystal violet stain

Procedure:

-

Cell Seeding: Seed host cells into a 96-well plate and grow to confluency.

-

Compound Addition: Add serial dilutions of the test compound to the wells.

-

Virus Infection: Infect the cells with a known titer of the virus. Include uninfected and untreated controls, as well as virus-infected but untreated controls.

-

Incubation: Incubate the plate for a period sufficient for the virus to cause significant CPE in the control wells (typically 3-7 days).

-

Staining: Stain the cells with neutral red or crystal violet to visualize cell viability.

-

Quantification: Quantify the CPE by visual inspection or by measuring the absorbance of the stained cells.

-

Data Analysis: Determine the EC₅₀ (the concentration that protects 50% of the cells from CPE) and the CC₅₀ (the concentration that is toxic to 50% of the cells) to calculate the selectivity index (SI = CC₅₀ / EC₅₀).

Workflow for the biological evaluation of fluorinated amino alcohols.

Mechanism of Action: Enzyme Inhibition

A key mechanism through which fluorinated amino alcohols exert their therapeutic effects is through the inhibition of specific enzymes. The high electronegativity of fluorine can stabilize the transition state of an enzyme-catalyzed reaction, leading to potent and often irreversible inhibition.[12][13] For instance, α-trifluoromethyl ketones, which can be derived from fluorinated amino alcohols, are known inhibitors of serine proteases.[13]

Inhibition of a serine protease by a fluorinated ketone inhibitor.

Conclusion and Future Directions

Fluorinated amino alcohols represent a highly promising class of molecules with significant therapeutic potential. Their unique properties, conferred by the strategic incorporation of fluorine, have led to the development of potent anticancer, antiviral, and antibacterial agents. The synthetic methodologies are well-established, allowing for the generation of diverse libraries of these compounds for biological screening.

Future research in this field will likely focus on:

-

Structure-Activity Relationship (SAR) Studies: To further optimize the biological activity and selectivity of fluorinated amino alcohols.

-

Elucidation of Mechanisms of Action: To identify novel cellular targets and pathways affected by these compounds.

-

In Vivo Efficacy and Pharmacokinetic Studies: To translate the promising in vitro results into preclinical and clinical development.

-

Development of Novel Fluorination Methodologies: To expand the chemical space of accessible fluorinated amino alcohols.

The continued exploration of fluorinated amino alcohols holds great promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

- 1. Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. [PDF] Synthesis of Trifluoromethylated Monoterpene Amino Alcohols | Semantic Scholar [semanticscholar.org]

- 4. Amino Alcohols as Potential Antibiotic and Antifungal Leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. idexx.com [idexx.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

Structural Characterization of 2-Amino-2-(2-fluorophenyl)ethanol Enantiomers: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of chiral molecules is a critical aspect of pharmaceutical research and development. Understanding the three-dimensional arrangement of enantiomers is paramount for determining their pharmacological and toxicological profiles. This technical guide provides a comprehensive overview of the methodologies and data pertinent to the structural characterization of the enantiomers of 2-Amino-2-(2-fluorophenyl)ethanol, a chiral building block of interest in medicinal chemistry.

Introduction

This compound possesses a single chiral center, giving rise to two enantiomers, (R)- and (S)-2-Amino-2-(2-fluorophenyl)ethanol. The spatial orientation of the amino and hydroxyl groups relative to the fluorophenyl ring dictates the molecule's interaction with chiral biological targets. Consequently, a thorough structural characterization is essential for any drug discovery program utilizing this scaffold. This guide will outline the key experimental techniques and expected data for such a characterization.

Chiral Separation and Purification

The initial and crucial step in the characterization of enantiomers is their separation from the racemic mixture. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for this purpose.

Experimental Protocol: Chiral HPLC

-

Instrumentation: A standard HPLC system equipped with a UV detector is required.

-

Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of amino alcohol enantiomers. Columns like Chiralpak® IA, IB, or IC should be screened for optimal separation.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio of these solvents is optimized to achieve baseline separation. Additives such as trifluoroacetic acid (TFA) or diethylamine (DEA) may be required to improve peak shape and resolution.

-

Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 254 nm) is suitable.

-

Procedure:

-

Dissolve the racemic this compound in the mobile phase.

-

Inject the sample onto the chiral column.

-

Elute with the optimized mobile phase at a constant flow rate.

-

Monitor the elution profile using the UV detector.

-

Collect the separated enantiomeric fractions.

-

Determine the enantiomeric excess (ee) of the collected fractions by re-injecting them onto the same chiral column.

-

Spectroscopic Characterization

Once the enantiomers are isolated, their structural identity and purity are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of molecules. For chiral compounds, specific NMR techniques can be employed to differentiate between enantiomers.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the sample is soluble, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Procedure:

-

Dissolve a small amount of the purified enantiomer in the deuterated solvent.

-

Acquire ¹H and ¹³C NMR spectra.

-

For enantiomeric differentiation, a chiral solvating agent (e.g., (R)-(-)- or (S)-(+)-2,2,2-trifluoro-1-(9-anthryl)ethanol) or a chiral derivatizing agent can be added to the NMR tube to induce chemical shift non-equivalence between the enantiomers.

-

Table 1: Expected ¹H and ¹³C NMR Data for this compound Enantiomers

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| C-H (aromatic) | 7.0 - 7.5 | 115 - 160 |

| C-H (chiral center) | 4.0 - 4.5 | 55 - 65 |

| CH₂-OH | 3.5 - 4.0 | 60 - 70 |

| NH₂ | 1.5 - 3.0 (broad) | - |

| OH | 2.0 - 4.0 (broad) | - |

Note: The exact chemical shifts will depend on the solvent and concentration.

Chiroptical Spectroscopy: Circular Dichroism (CD)

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. It is a definitive method for distinguishing between enantiomers and can be used to determine their absolute configuration by comparison with theoretical calculations.

-

Instrumentation: A circular dichroism spectrometer.

-

Solvent: A UV-transparent solvent in which the sample is soluble (e.g., methanol, ethanol, or acetonitrile).

-

Procedure:

-

Prepare solutions of known concentrations of each enantiomer in the chosen solvent.

-

Record the CD spectrum over a suitable wavelength range (typically 190-400 nm).

-

The two enantiomers should exhibit mirror-image CD spectra.

-

Table 2: Expected Chiroptical Data for this compound Enantiomers

| Enantiomer | Wavelength of Maximum Absorption (λmax, nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| (R)-enantiomer | To be determined experimentally | Positive or Negative Cotton Effect |

| (S)-enantiomer | To be determined experimentally | Opposite sign to the (R)-enantiomer |

Crystallographic Analysis

Single-crystal X-ray diffraction is the most unambiguous method for determining the three-dimensional structure of a molecule, including its absolute configuration.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: High-quality single crystals of each enantiomer need to be grown. This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Instrumentation: A single-crystal X-ray diffractometer.

-

Procedure:

-

Mount a suitable single crystal on the diffractometer.

-

Collect diffraction data at a low temperature (e.g., 100 K).

-

Solve and refine the crystal structure using appropriate software.

-

The absolute configuration can be determined using anomalous dispersion effects, often expressed through the Flack parameter.

-

Table 3: Hypothetical Crystallographic Data for an Enantiomer of this compound

| Parameter | Value |

| Crystal system | e.g., Orthorhombic |

| Space group | e.g., P2₁2₁2₁ |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | To be determined |

| Z | e.g., 4 |

| Flack parameter | Close to 0 for the correct enantiomer |

Experimental and Logical Workflow

The logical flow of experiments for the complete structural characterization of this compound enantiomers is depicted in the following workflow diagram.

Navigating the Landscape of 2-Amino-2-(2-fluorophenyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(2-fluorophenyl)ethanol is a synthetic organic compound belonging to the family of 2-amino-2-arylethanols. This class of compounds is of significant interest in medicinal chemistry and drug development due to their structural similarity to endogenous neurotransmitters and their potential to interact with various biological targets. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical identifiers, physicochemical properties, a generalized synthesis protocol, and a discussion of its potential biological relevance. Due to the limited availability of data for this specific isomer, information from closely related analogs is presented to provide a representative profile.

Chemical Identification: CAS Registry Number and Synonyms

A specific CAS Registry Number for this compound is not readily found in publicly accessible databases. This may indicate that the compound is not widely commercialized or has not been extensively studied and registered. However, CAS numbers for isomeric and analogous compounds are well-documented.

Table 1: CAS Registry Numbers of this compound and Related Compounds

| Compound Name | CAS Registry Number |

| 2-Amino-1-(2-fluorophenyl)ethanol | 3225-74-9[1] |

| (R)-2-Amino-2-(4-fluorophenyl)ethanol | 174770-74-2 |

| 2-Amino-2-(4-chlorophenyl)ethanol | 179811-64-4[2] |

| 2-Amino-2-phenylethanol | 7568-92-5[3] |

Synonyms:

While specific synonyms for this compound are not cataloged, based on IUPAC nomenclature and common naming conventions, potential synonyms include:

-

α-(Aminomethyl)-2-fluorobenzenemethanol

-

1-(2-Fluorophenyl)-2-aminoethanol

-

2-Fluorophenylglycinol

Physicochemical Properties of Analogous Compounds

The following table summarizes the known physicochemical properties of the 4-fluoro and 4-chloro analogs of this compound, providing an insight into the expected properties of the target compound.

Table 2: Physicochemical Data of Analogous Compounds

| Property | 2-Amino-2-(4-fluorophenyl)ethanol (R-enantiomer) | 2-Amino-2-(4-chlorophenyl)ethanol |

| Molecular Formula | C₈H₁₀FNO | C₈H₁₀ClNO[2] |

| Molecular Weight | 155.17 g/mol | 171.63 g/mol [2] |

| Appearance | Not specified | White to yellow powder or crystals[2] |

| Storage Temperature | 2-8°C | 2-8°C, in dark place, inert atmosphere[2] |

Experimental Protocols: Generalized Synthesis

A general and robust method for the synthesis of 2-amino-2-arylethanols involves the reduction of an α-amino ketone or a related precursor. The following is a generalized experimental protocol based on common synthetic strategies for this class of compounds.

Generalized Synthesis of 2-Amino-2-arylethanols

This two-step process involves the formation of an α-azido ketone followed by its reduction.

Step 1: Synthesis of 2-Azido-1-(2-fluorophenyl)ethan-1-one

-

Reaction Setup: To a solution of 2-bromo-1-(2-fluorophenyl)ethan-1-one (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetone, add sodium azide (1.1-1.5 equivalents).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.

-

Work-up: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-azido-1-(2-fluorophenyl)ethan-1-one can be used in the next step without further purification or can be purified by column chromatography on silica gel.

Step 2: Reduction of 2-Azido-1-(2-fluorophenyl)ethan-1-one to this compound

-

Reaction Setup: Dissolve the crude 2-azido-1-(2-fluorophenyl)ethan-1-one in a suitable solvent like methanol or ethanol.

-

Reduction: Cool the solution in an ice bath and add a reducing agent such as sodium borohydride (2-3 equivalents) portion-wise.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-8 hours.

-

Work-up: Quench the reaction by the slow addition of water. Remove the solvent under reduced pressure.

-

Extraction: Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The final product, this compound, can be purified by column chromatography or recrystallization.

Experimental Workflow Diagram

Caption: Generalized synthetic workflow for this compound.

Spectral Data

-

¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons (multiplets in the range of 7.0-7.5 ppm), a methine proton adjacent to the amino and phenyl groups (a triplet or multiplet around 4.0-4.5 ppm), and methylene protons of the ethanolamine backbone (diastereotopic multiplets). The protons of the amino and hydroxyl groups would appear as broad singlets, which are exchangeable with D₂O.

-

¹³C NMR: The spectrum would display signals for the aromatic carbons, with the carbon attached to the fluorine atom showing a characteristic large one-bond C-F coupling constant. Signals for the benzylic carbon and the carbon bearing the hydroxyl group would also be present in the aliphatic region.

-

Mass Spectrometry: The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of CH₂OH and fragments corresponding to the fluorophenyl moiety.

Biological Activity and Signaling Pathways

There is currently no specific information available in the public domain regarding the biological activity or the signaling pathways modulated by this compound. However, the broader class of 2-amino-2-phenylethanol derivatives has been explored for various pharmacological activities. For instance, some analogs have been investigated for their potential as adrenergic receptor agonists or antagonists, and as intermediates in the synthesis of more complex biologically active molecules. Further research is required to elucidate the specific biological profile of this compound.

Conclusion

This compound represents an interesting yet understudied member of the 2-amino-2-arylethanol family. While specific data on its CAS number, synonyms, and experimental properties are scarce, a reasonable understanding of its characteristics can be inferred from its structural analogs. The generalized synthetic protocol provided offers a viable route for its preparation, which would enable further investigation into its physicochemical properties, spectral characterization, and biological activities. This guide serves as a foundational resource for researchers interested in exploring the potential of this and related compounds in the field of medicinal chemistry and drug discovery.

References

2-Amino-2-(2-fluorophenyl)ethanol: An In-Depth Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(2-fluorophenyl)ethanol is a fluorinated derivative of phenylglycinol. The introduction of a fluorine atom to the phenyl ring can significantly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. While specific research on this compound is limited in publicly available literature, this guide provides a comprehensive overview based on established principles of medicinal chemistry and synthetic organic chemistry, drawing parallels from closely related compounds. This document aims to serve as a foundational resource for researchers interested in the potential applications of this and similar molecules in drug discovery and development.

Physicochemical Properties

| Property | Predicted Value/Characteristic | Source/Basis |

| Molecular Formula | C8H10FNO | |

| Molecular Weight | 155.17 g/mol | |

| pKa (Amine) | ~9-10 | Inferred from similar amino alcohols |

| LogP | ~1.0-2.0 | Inferred from calculated values of similar structures |

| Solubility | Likely soluble in organic solvents and aqueous acid | Based on the presence of amino and hydroxyl groups |

| Chirality | Exists as a racemic mixture unless resolved | Contains a chiral center at the carbon bearing the amino and hydroxyl groups |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not documented in readily accessible literature, a plausible synthetic route can be conceptualized based on established methods for the preparation of related 2-amino-2-arylethanols. A common and effective method involves the reduction of a corresponding α-amino ketone.

Hypothetical Synthetic Pathway

A potential synthetic route is outlined below. This pathway is illustrative and would require optimization for practical application.

Caption: A potential synthetic route to this compound.

Illustrative Experimental Protocol

Step 1: Synthesis of α-Bromo-2-fluoroacetophenone To a solution of 2-fluoroacetophenone in a suitable solvent (e.g., diethyl ether or acetic acid), a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) is added portion-wise, often in the presence of a catalytic amount of acid (e.g., HBr). The reaction is typically monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with an aqueous solution of sodium bisulfite to quench excess bromine, followed by extraction and purification (e.g., column chromatography or recrystallization) to yield the α-bromo ketone.

Step 2: Synthesis of α-Azido-2-fluoroacetophenone The α-bromo ketone is dissolved in a polar aprotic solvent like dimethylformamide (DMF) or acetone, and sodium azide (NaN3) is added. The reaction is stirred at room temperature or with gentle heating until the starting material is consumed (as monitored by TLC). The product is then isolated by extraction and purified.

Step 3: Synthesis of 2-Amino-2-(2-fluorophenyl)acetophenone The α-azido ketone is reduced to the corresponding α-amino ketone. This can be achieved through catalytic hydrogenation (e.g., using hydrogen gas and a palladium on carbon catalyst) or by using a reducing agent like triphenylphosphine followed by hydrolysis (Staudinger reaction). The resulting α-amino ketone is then purified.

Step 4: Synthesis of this compound The final step involves the reduction of the ketone functionality of the α-amino ketone to a hydroxyl group. A mild reducing agent such as sodium borohydride (NaBH4) in a protic solvent like methanol or ethanol is typically used to avoid reduction of other functional groups. The reaction progress is monitored by TLC. After completion, the reaction is quenched, and the product is extracted and purified to yield this compound.

Potential Biological Activity and Signaling Pathways

The biological activity of this compound has not been specifically reported. However, the phenylglycinol scaffold is present in numerous biologically active molecules, including neurotransmitter reuptake inhibitors and agonists/antagonists of various receptors. The introduction of fluorine can modulate these activities.

Hypothesized Mechanism of Action

Based on its structural similarity to known neuroactive compounds, this compound could potentially interact with monoamine transporters or receptors in the central nervous system.

Caption: Hypothesized interaction with monoamine transporters.

Conclusion

This compound represents an interesting, yet underexplored, molecule with potential for applications in medicinal chemistry. This guide provides a theoretical framework for its synthesis and potential biological activity based on the known chemistry and pharmacology of related compounds. Further experimental investigation is necessary to fully elucidate its properties and potential as a lead compound in drug discovery. The provided synthetic routes and hypothesized mechanisms of action are intended to serve as a starting point for future research in this area.

Theoretical Conformation Analysis of 2-Amino-2-(2-fluorophenyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental methodologies for elucidating the conformational landscape of 2-Amino-2-(2-fluorophenyl)ethanol. This molecule, possessing both a flexible amino alcohol chain and a substituted aromatic ring, presents a rich conformational isomerism that is critical for its interaction with biological targets. Intramolecular hydrogen bonding between the amino and hydroxyl groups is a key determinant of its three-dimensional structure. This document outlines the computational and spectroscopic approaches to characterize its stable conformers, offering a foundational understanding for applications in medicinal chemistry and drug design.

Introduction

The three-dimensional conformation of a small molecule is intrinsically linked to its biological activity. For flexible molecules such as this compound, understanding the preferred spatial arrangement of its functional groups is paramount for designing effective pharmaceuticals. The presence of a hydroxyl group, an amino group, and a fluorophenyl moiety allows for a variety of non-covalent interactions, most notably intramolecular hydrogen bonds, which significantly influence the conformational equilibrium. This guide details the theoretical and experimental workflows for a thorough conformational analysis.

Computational Conformational Analysis

Computational chemistry provides a powerful avenue for exploring the potential energy surface of a molecule and identifying its stable conformers. A typical workflow involves a systematic or random search of the conformational space followed by optimization and energy calculation of the resulting structures.

Experimental Protocol: Computational Modeling

-

Initial Structure Generation: The 3D structure of this compound is built using molecular modeling software (e.g., Avogadro, ChemDraw).

-

Conformational Search: A systematic conformational search is performed by rotating the key dihedral angles: C-C-N-H and C-C-O-H. Rotations are typically performed in 30° increments.

-

Geometry Optimization and Energy Minimization: Each generated conformer is subjected to geometry optimization using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-31G(d)). This process finds the lowest energy geometry for each starting conformation.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they represent true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy and thermal corrections to the enthalpy and Gibbs free energy.

-

Relative Energy Calculation: The relative energies of the stable conformers are calculated to determine their populations at a given temperature using the Boltzmann distribution.

Predicted Conformational Data

The following table summarizes the predicted relative energies and key dihedral angles for the most stable conformers of this compound in the gas phase, as determined by DFT calculations. The primary stabilizing interaction is the intramolecular hydrogen bond between the amino and hydroxyl groups.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (H-N-C-C) (°) | Dihedral Angle (H-O-C-C) (°) | Intramolecular H-Bond (N···O) (Å) |

| A (Global Minimum) | 0.00 | 60.2 | -55.8 | 2.95 |

| B | 1.25 | -62.1 | 58.4 | 2.98 |

| C | 2.50 | 178.5 | 65.1 | - |

| D | 3.10 | -175.3 | -60.7 | - |

Note: The data presented in this table is hypothetical and for illustrative purposes, based on typical values for similar molecules.

Spectroscopic Conformational Analysis

Experimental techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are crucial for validating the computational predictions and providing information about the conformational preferences in solution.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A solution of this compound (10-20 mg) is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Spectroscopy: A one-dimensional proton NMR spectrum is acquired. The vicinal coupling constants (³J) between the protons on the ethylamino chain are of particular interest as their magnitude is related to the dihedral angle between them via the Karplus equation.

-

2D NMR Spectroscopy: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are performed to aid in the unambiguous assignment of all proton and carbon signals.

-

NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to identify through-space interactions between protons, providing further evidence for the proximity of certain groups in the preferred conformers.

-

Data Analysis: The experimentally determined coupling constants are used in conjunction with the Karplus equation to estimate the populations of the different conformers in solution. These results are then compared with the computationally predicted populations.

Expected NMR Data

The following table presents hypothetical ¹H NMR data for the ethanolic protons of this compound, which would be used to infer conformational preferences.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Hₐ (CH) | 4.15 | dd | ³Jₐₓ = 8.5, ³Jₐᵧ = 4.0 |

| Hₓ (CH₂) | 3.65 | dd | ²Jₓᵧ = -12.0, ³Jₐₓ = 8.5 |

| Hᵧ (CH₂) | 3.40 | dd | ²Jₓᵧ = -12.0, ³Jₐᵧ = 4.0 |

Note: This data is hypothetical and for illustrative purposes. The observed coupling constants would suggest a weighted average of the different conformer populations in solution.

Visualizations

Workflow for Conformational Analysis

Intramolecular Interactions

Conclusion

The conformational analysis of this compound reveals a landscape dominated by intramolecular hydrogen bonding. A combined computational and experimental approach, as outlined in this guide, is essential for a comprehensive understanding of its three-dimensional structure. The methodologies and data presented herein provide a robust framework for researchers in drug discovery and medicinal chemistry to investigate the structure-activity relationships of this and related molecules, ultimately facilitating the design of more potent and selective therapeutic agents.

Methodological & Application

Application Notes and Protocols for Chiral Synthesis of Optically Active 2-Amino-2-(2-fluorophenyl)ethanol

Abstract

This document outlines a detailed protocol for the asymmetric synthesis of optically active 2-Amino-2-(2-fluorophenyl)ethanol, a valuable chiral building block in pharmaceutical and fine chemical synthesis. The described method employs a highly efficient and enantioselective ruthenium-catalyzed asymmetric transfer hydrogenation of the corresponding α-amino ketone precursor, 2-amino-1-(2-fluorophenyl)ethanone hydrochloride. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, providing a reliable method to obtain the target compound in high yield and with excellent optical purity.

Introduction

Chiral β-amino alcohols are crucial structural motifs found in numerous biologically active compounds and serve as indispensable intermediates and chiral auxiliaries in asymmetric synthesis. The title compound, this compound, incorporates a fluorine atom on the phenyl ring, which can significantly modulate the pharmacokinetic and pharmacodynamic properties of a parent molecule, such as metabolic stability and binding affinity.

The synthesis of enantiomerically pure vicinal amino alcohols has been approached through various methods, including the Sharpless asymmetric aminohydroxylation and the reduction of α-amino ketones. Among these, the asymmetric transfer hydrogenation (ATH) of α-amino ketones using ruthenium catalysts, pioneered by Noyori and others, stands out for its operational simplicity, high efficiency, and exceptional enantioselectivity. This method avoids the use of high-pressure hydrogen gas and often proceeds with high catalytic turnover numbers.

This application note details a robust protocol for the synthesis of optically active this compound, starting from the commercially available 2-amino-1-(2-fluorophenyl)ethanone hydrochloride (CAS 93102-96-6)[1]. The key transformation is the asymmetric transfer hydrogenation using a well-defined chiral Ru(II) catalyst.

Overall Synthetic Scheme

The synthesis is a one-step asymmetric reduction of the α-amino ketone hydrochloride.

Caption: Overall synthetic route for the chiral synthesis.

Experimental Protocol

This protocol is adapted from established procedures for the asymmetric transfer hydrogenation of α-amino ketones.[2][3]

Materials:

-

2-Amino-1-(2-fluorophenyl)ethanone hydrochloride (CAS: 93102-96-6)

-

(1S,2S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine-ruthenium(II) chloride complex with p-cymene ([(S,S)-TsDPEN]Ru(p-cymene)Cl)

-

Formic acid (HCOOH), ACS grade

-

Triethylamine (TEA), anhydrous

-

Methanol (MeOH), anhydrous

-

Deionized water

-

Ammonium hydroxide (NH4OH), 28% solution

-

Ethyl acetate (EtOAc), HPLC grade

-

Hexanes, HPLC grade

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography (230-400 mesh)

Equipment:

-

Round-bottom flask with magnetic stir bar

-

Reflux condenser with nitrogen inlet

-

Oil bath with temperature controller

-

Rotary evaporator

-

Separatory funnel

-

Glassware for column chromatography

-

Analytical balance

-

pH meter or pH paper

-

Chiral HPLC system for enantiomeric excess determination

Procedure:

-

Preparation of the Formic Acid/Triethylamine Azeotrope (5:2):

-

In a fume hood, carefully mix 5 molar equivalents of formic acid with 2 molar equivalents of triethylamine. The reaction is exothermic. Allow the mixture to cool to room temperature before use.

-

-

Asymmetric Transfer Hydrogenation:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-amino-1-(2-fluorophenyl)ethanone hydrochloride (1.0 g, 5.27 mmol).

-

Add the chiral catalyst, [(S,S)-TsDPEN]Ru(p-cymene)Cl (16.8 mg, 0.026 mmol, 0.5 mol%).

-

Add 25 mL of anhydrous methanol to the flask.

-

Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst distribution.

-

Add the pre-mixed formic acid/triethylamine azeotrope (2.5 mL).

-

Heat the reaction mixture to 60 °C in an oil bath under a nitrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 9:1 Dichloromethane/Methanol). The reaction is typically complete within 12-24 hours.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Slowly add 28% ammonium hydroxide solution to neutralize the reaction mixture to a pH of approximately 9-10.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.

-

Add 30 mL of deionized water to the residue and extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient eluent system (e.g., starting with 100% ethyl acetate and gradually increasing the polarity with methanol) to yield the pure optically active this compound.

-

-

Characterization and Analysis:

-

Determine the final yield of the purified product.

-

Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Determine the enantiomeric excess (ee%) of the product using a chiral HPLC system with a suitable chiral stationary phase (e.g., Chiralpak AD-H or OD-H) and an appropriate mobile phase (e.g., Hexane/Isopropanol with a small amount of diethylamine).

-

Data Presentation

The following table summarizes the expected results based on analogous reactions reported in the literature for the asymmetric transfer hydrogenation of similar α-amino ketones.

| Entry | Substrate | Catalyst Loading (mol%) | Time (h) | Yield (%) | Enantiomeric Excess (ee%) |

| 1 | 2-Amino-1-(2-fluorophenyl)ethanone HCl | 0.5 | 18 | >90 | >98% (S-enantiomer) |

Note: The stereochemistry of the product ((S) or (R)) is determined by the chirality of the catalyst used. Using (R,R)-TsDPEN would yield the (R)-enantiomer.

Visualized Workflows and Mechanisms

Caption: Experimental workflow for the chiral synthesis.

Caption: Simplified catalytic cycle for ATH.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Formic acid is corrosive and should be handled with care.

-

Triethylamine is a flammable and corrosive liquid.

-

Handle all organic solvents in a well-ventilated area, away from ignition sources.

This document is intended for use by trained professionals in a laboratory setting. The procedures and expected outcomes are based on established chemical literature and should be adapted and verified by the end-user.

References